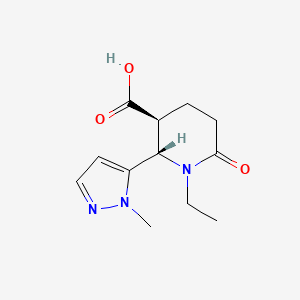

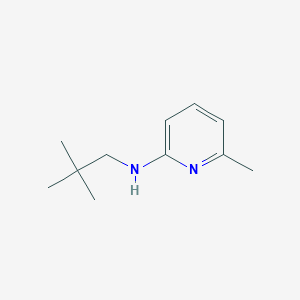

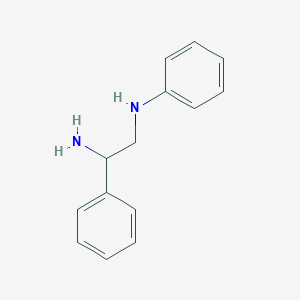

![molecular formula C11H13N5OS B2450887 4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034587-90-9](/img/structure/B2450887.png)

4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3-thiadiazole-5-carboxamide” is a chemical compound with the linear formula C11H18O1N4 . It is a solid substance .

Synthesis Analysis

The synthesis of compounds based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold, which is similar to the compound , has been described in the literature . The process involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string N12N=C (CN3CCOCC3)C=C1CNCC2 . The InChI key for this compound is GOLCCVJKAXFTSD-UHFFFAOYSA-N .Chemical Reactions Analysis

The alkylation with methyl iodide in DMF/KOH medium in the presence of atmospheric oxygen is accompanied by oxidation of the pyridine ring with the formation of N -methyl-substituted heteroaromatic derivative .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

Research on substituted isosteres of pyridine- and pyrazinecarboxylic acids, including compounds similar to 4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3-thiadiazole-5-carboxamide, has shown promising antimycobacterial activity. These compounds, tested against Mycobacterium tuberculosis, exhibited activities ranging from moderate to significantly potent, compared to standard treatments like pyrazinamide. This suggests a potential application in the development of new antimycobacterial agents, particularly for combating tuberculosis (Gezginci, Martin, & Franzblau, 1998).

Heterocyclic Synthesis

The molecule serves as a precursor in the synthesis of various heterocyclic compounds. For example, the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thione and their derivatives showcases the chemical versatility and potential application in creating novel compounds with possible therapeutic properties. Such synthetic pathways expand the chemical space for drug discovery and development (Fadda, Bondock, Khalil, & Tawfik, 2013).

Antibacterial Activity

Compounds structurally related to this compound have been synthesized and demonstrated moderate to good antibacterial activity against various pathogens. This indicates potential applications in developing new antibacterial agents, which is crucial given the rising antibiotic resistance (Panda, Karmakar, & Jena, 2011).

Anti-Inflammatory and Anticancer Properties

Some derivatives have shown significant anti-inflammatory activity, highlighting their potential in developing new anti-inflammatory drugs. Additionally, certain pyrazolopyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, suggesting possible applications in cancer therapy and inflammation-related disorders (Maddila, Gorle, Sampath, & Lavanya, 2016; Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Zukünftige Richtungen

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The utilization of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated .

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be identified. The compound is a part of a series of 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine (THPP) derivatives . These derivatives have been found to be potential inhibitors of the Hepatitis B Virus (HBV) core protein .

Mode of Action

It is known that the compound interacts with its targets, potentially the hbv core protein, leading to changes in the protein’s conformation . This could inhibit the virus’s ability to replicate, thus reducing the viral load.

Biochemical Pathways

The compound is likely to affect the biochemical pathways related to the replication of HBV. By inhibiting the core protein, the compound could disrupt the virus’s life cycle, preventing it from producing new copies of itself .

Pharmacokinetics

In an hbv aav mouse model, a lead compound from the same series was found to inhibit hbv dna viral load when administered orally .

Result of Action

The result of the compound’s action is a reduction in the viral load of HBV. This could potentially lead to a decrease in the severity of the disease caused by the virus .

Eigenschaften

IUPAC Name |

4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5OS/c1-7-10(18-15-14-7)11(17)13-8-3-5-16-9(6-8)2-4-12-16/h2,4,8H,3,5-6H2,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZKMDINNKSXLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2CCN3C(=CC=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

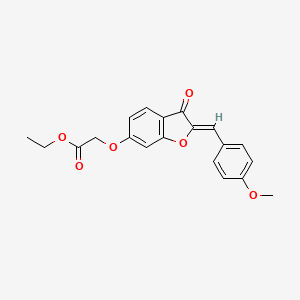

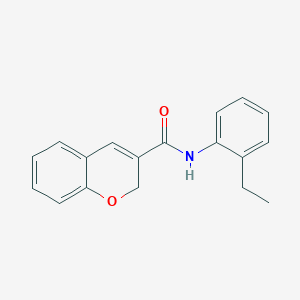

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride](/img/structure/B2450806.png)

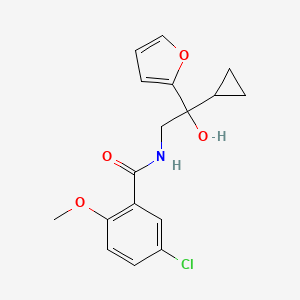

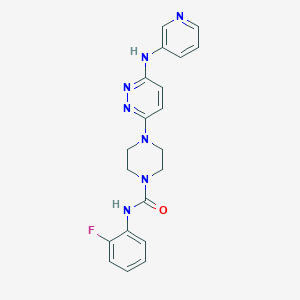

![9-chloro-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2450808.png)

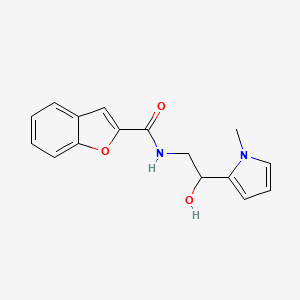

![Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2450809.png)

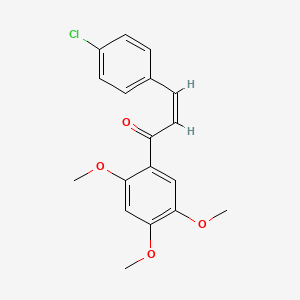

![N-(2-bromo-4-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2450817.png)

![7-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2450820.png)